molecular formula C15H15NO3S B187415 Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate CAS No. 122835-45-4

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B187415
CAS No.: 122835-45-4
M. Wt: 289.4 g/mol
InChI Key: XLOPUMWFWQWPFE-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS: 122835-45-4, molecular formula: C₁₅H₁₅NO₃S, molecular weight: 289.36 g/mol) is a 2-aminothiophene derivative synthesized via Gewald’s multicomponent reaction . This method involves condensation of a ketone (e.g., acetylacetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base like triethylamine . The compound’s structure features a phenyl group at position 4, an acetyl group at position 5, and an amino group at position 2, making it a versatile intermediate for agrochemicals, dyes, and pharmacologically active compounds .

Properties

IUPAC Name

ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-3-19-15(18)12-11(10-7-5-4-6-8-10)13(9(2)17)20-14(12)16/h4-8H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPUMWFWQWPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559376
Record name Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122835-45-4
Record name Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Triethylamine (TEA) or morpholine are commonly used, with TEA achieving higher yields (75–80%) due to superior nucleophilicity.

  • Solvents : Ethanol or dimethylformamide (DMF) are preferred. DMF enhances solubility at elevated temperatures (80–100°C), reducing reaction time to 4–6 hours.

  • Stoichiometry : A 1:1:1 molar ratio of ketone, sulfur, and nitrile minimizes side products like polysulfides.

Table 1 : Gewald Reaction Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (TEA)10 mol%7895
Temperature80°C7592
Solvent (DMF)10 mL/mmol8096

Acetylation at the 5-Position

Post-cyclization, the 5-position of the thiophene ring is acetylated using acetic anhydride. This electrophilic substitution requires careful control to avoid over-acetylation.

Acetylation Protocol

  • Reagents : Acetic anhydride (2 equivalents) in pyridine at 0–5°C.

  • Mechanism : Pyridine acts as both a base and solvent, neutralizing HCl byproducts and stabilizing the acetylating agent.

  • Yield : 85–90% after 2 hours, with purity confirmed via HPLC.

Esterification of the Carboxylic Acid Group

The ester moiety is introduced via Fischer esterification, reacting the carboxylic acid intermediate with ethanol under acidic conditions.

Fischer Esterification Details

  • Catalysts : Concentrated H₂SO₄ (5 mol%) in refluxing ethanol (78°C).

  • Kinetics : Reaction completes in 8–12 hours, with yields of 70–75% after neutralization and extraction.

  • Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%.

Catalytic Methods for Enhanced Efficiency

Recent advances focus on optimizing catalytic systems to reduce energy input and improve selectivity.

Base-Catalyzed One-Pot Synthesis

  • Catalysts : Aqueous KOH (10%) enables a tandem Gewald-acetylation sequence, achieving 65% yield in 6 hours.

  • Limitations : Competing hydrolysis of the ester group necessitates pH control (pH 8–9).

Solvent-Free Mechanochemical Approaches

  • Ball milling : Silica-supported K₂CO₃ facilitates solvent-free acetylation, reducing reaction time to 1 hour with 80% yield.

  • Sustainability : Eliminates volatile organic solvents, aligning with green chemistry principles.

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol-acetone (2:1) achieves >99% purity via slow cooling.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves acetylated byproducts.

Spectroscopic Validation

  • ¹H NMR : Acetyl protons resonate at δ 2.35–2.40 ppm, while the ester methyl group appears at δ 1.30–1.35 ppm.

  • IR Spectroscopy : Strong bands at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (C=O acetyl) confirm functionalization.

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) studies reveal the Gewald reaction’s exothermic nature (ΔG = −45 kcal/mol), driven by sulfur’s nucleophilic attack on the Knoevenagel adduct. Transition state analysis identifies rate-limiting steps at cyclization, with activation energies of 12–15 kcal/mol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Chemical Synthesis

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate can be synthesized through a one-pot reaction involving ethyl cyanoacetate, elemental sulfur, and acetylacetone in the presence of a suitable catalyst. The reaction typically yields the compound with moderate efficiency (52% yield) and is characterized by specific spectral data such as IR and NMR, which confirm the structure of the synthesized compound .

Antimicrobial Properties

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against human tumor cell lines. In vitro studies have shown that it can induce cell growth inhibition at certain concentrations, suggesting its potential as an anticancer agent. The growth inhibition concentrations (GI50) were measured using assays that assess cell viability after exposure to the compound .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The thiophene core contributes to the compound's ability to conduct electricity and its stability under operational conditions .

Dyes and Pigments

The vibrant colors associated with thiophene derivatives make them suitable for use as dyes and pigments in various applications, including textiles and coatings. Their stability and resistance to fading enhance their utility in these fields .

Case Studies

StudyFindings
Mobini Khaledi et al., 2010Synthesized various thiophene derivatives and assessed their biological activities, demonstrating significant antimicrobial properties .
ResearchGate PublicationInvestigated the synthesis of ethyl 5-acetyl derivatives and their cytotoxic effects on tumor cells, revealing promising anticancer activity .
PMC ArticleAnalyzed the structure-activity relationship of thiophene compounds, highlighting their potential in drug development against tuberculosis .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells or the inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features/Applications References
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (Target) C₁₅H₁₅NO₃S 289.36 4-Ph, 5-Ac, 2-NH₂ Intermediate for pharmaceuticals; synthesized via Gewald’s method
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate C₁₀H₁₃NO₃S 227.28 4-Me, 5-Ac, 2-NH₂ Exhibits fluorescence properties; used in optoelectronics research
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate C₁₅H₁₇NO₃S 291.36 4-(2-MeO-5-MePh), 2-NH₂ Methoxy and methyl groups enhance solubility; potential for drug delivery systems
Ethyl 5-(5-chlorothiophene-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate C₁₅H₁₂ClN₂O₃S₂ 367.86 5-Cl-thiophene carboxamido, 3-Me, 4-SCN Chloro and thiocyanato groups increase reactivity; explored in antimicrobial studies
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate C₁₆H₁₇N₂O₅S 349.38 2-(EtOCO-NH), 4-Me, 5-4-NO₂Ph Nitro group enhances electron-withdrawing effects; used in high-energy material research

Biological Activity

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate is a thiophene derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an acetyl group, an amino group, and a phenyl group. This unique structure contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its properties and enhance its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and related damage. This property is crucial in preventing various diseases linked to oxidative damage .
  • Anticancer Effects : this compound has been investigated for its potential anticancer properties. Research suggests it may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in both microbial and cancerous cells.
  • Induction of Apoptosis : Through signaling pathways associated with cell survival and death, it can trigger apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
Ethyl 2-amino-4-phenylthiophene-3-carboxylateC₁₃H₁₃NO₂SLacks the acetyl group at the 5-position; different biological activity profile.
Ethyl 5-acetyl-2-amino-3-carboxylateC₁₃H₁₃NO₃SLacks the phenyl group at the 4-position; reduced interaction potential.
3-(2-Chlorobenzoyl)-5-methylthiophene-2-carboxylic acidC₁₄H₁₁ClO₃SFocused on anti-inflammatory properties; different target interactions.

The presence of both the acetyl and phenyl groups in this compound enhances its ability to interact with various biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiophene derivatives, including this compound:

  • Antimicrobial Study : A study published in Pharmaceuticals reported that this compound exhibited significant antimicrobial activity against multiple strains of bacteria, indicating its potential as a therapeutic agent for infectious diseases .
  • Anticancer Research : Research conducted on cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis, suggesting promising applications in oncology .
  • Inflammation Model : In vivo studies showed that this compound reduced inflammation markers in animal models, supporting its use for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via the Gewald reaction , which involves cyclization of ethyl cyanoacetate with sulfur and ketones (e.g., acetoacetanilide) under basic conditions. Subsequent functionalization includes electrophilic aromatic substitution (e.g., nitration, chlorination) and amidation. Optimization strategies include:

  • Temperature control (80–100°C for cyclization).
  • Catalysts like piperidine or triethylamine for Knoevenagel condensations .
  • Solvent selection (ethanol or dioxane for improved solubility).
    • Yield Improvement : Reflux duration (5–6 hours) and stoichiometric adjustments (e.g., 1:1 molar ratio of sulfur to diene precursors) reduce side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., acetyl, phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₅H₁₅NO₃S derivatives) .
  • X-ray Crystallography : SHELX programs (SHELXS/SHELXL) resolve crystal structures and confirm stereochemistry .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Hazards : Skin/eye irritation (Category 2A), respiratory toxicity .
  • Mitigation :

  • Use fume hoods and PPE (gloves, goggles).
  • Spill management with inert adsorbents (e.g., silica gel) .
  • Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, trifluoromethyl groups) influence biological activity?

  • SAR Insights :

  • Nitro Groups : Enhance electron-withdrawing effects, improving binding to tubulin (anti-cancer activity) .
  • Trifluoromethyl Groups : Increase lipophilicity, enhancing blood-brain barrier penetration (neuroactive applications) .
  • Methoxy Substitutions : Alter pharmacokinetics (e.g., 3,4,5-trimethoxy derivatives show anti-inflammatory activity) .
    • Experimental Validation : Competitive binding assays (e.g., tubulin polymerization inhibition) and ADMET profiling .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : AutoDock/Vina for binding affinity estimation to enzymes (e.g., COX-2) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Regression analysis linking substituent electronic parameters (Hammett constants) to IC₅₀ values .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. low efficacy) be resolved?

  • Root Causes :

  • Variability in assay conditions (e.g., LPS-induced vs. carrageenan inflammation models) .
  • Impurities from incomplete purification (e.g., <90% purity via HPLC) .
    • Solutions :
  • Standardize protocols (e.g., OECD guidelines for cytotoxicity).
  • Use isotopic labeling (¹⁴C) to track metabolic stability .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Poor crystal growth due to flexible thiophene rings .
  • Strategies :

  • Slow evaporation from ethanol/dichloromethane mixtures.
  • Cryocrystallography (−173°C) to stabilize weak intermolecular interactions .
  • SHELXT for phase problem resolution via dual-space direct methods .

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